(r)-Methyl 1-(4-fluorophenyl)aziridine-2-carboxylate
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Overview
Description
®-Methyl 1-(4-fluorophenyl)aziridine-2-carboxylate is a chemical compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a fluorophenyl group and a carboxylate ester group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 1-(4-fluorophenyl)aziridine-2-carboxylate typically involves the reaction of a suitable aziridine precursor with a fluorophenyl derivative under specific conditions. One common method includes the use of a chiral auxiliary to induce the desired stereochemistry. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like Lewis acids to facilitate the reaction.
Industrial Production Methods
Industrial production of ®-Methyl 1-(4-fluorophenyl)aziridine-2-carboxylate may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
®-Methyl 1-(4-fluorophenyl)aziridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxaziridines or other oxidized derivatives.
Reduction: Reduction reactions can convert the aziridine ring to an amine or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to the formation of substituted aziridines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxaziridines, while reduction can produce amines. Substitution reactions can lead to a variety of substituted aziridines with different functional groups.
Scientific Research Applications
®-Methyl 1-(4-fluorophenyl)aziridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-Methyl 1-(4-fluorophenyl)aziridine-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The aziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways and result in specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2R)-1-Benzhydryl-3β-(4-fluorophenyl)aziridine-2β-carboxylic acid ethyl ester
- (2S,3R)-1-Tosyl-3-(4-fluorophenyl)aziridine-2-carboxylic acid tert-butyl ester
Uniqueness
®-Methyl 1-(4-fluorophenyl)aziridine-2-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C10H10FNO2 |
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Molecular Weight |
195.19 g/mol |
IUPAC Name |
methyl (2R)-1-(4-fluorophenyl)aziridine-2-carboxylate |
InChI |
InChI=1S/C10H10FNO2/c1-14-10(13)9-6-12(9)8-4-2-7(11)3-5-8/h2-5,9H,6H2,1H3/t9-,12?/m1/s1 |
InChI Key |
HUSNYYFBCNWYKS-PKEIRNPWSA-N |
Isomeric SMILES |
COC(=O)[C@H]1CN1C2=CC=C(C=C2)F |
Canonical SMILES |
COC(=O)C1CN1C2=CC=C(C=C2)F |
Origin of Product |
United States |
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